molecular formula C11H9ClN2 B6285465 3-(6-chloropyridin-3-yl)aniline CAS No. 897373-57-8

3-(6-chloropyridin-3-yl)aniline

Cat. No.: B6285465
CAS No.: 897373-57-8
M. Wt: 204.7
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Description

3-(6-Chloropyridin-3-yl)aniline is an aromatic amine featuring a pyridine ring substituted with a chlorine atom at position 6 and linked to an aniline group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chlorine atom enhances lipophilicity and metabolic stability, while the aniline moiety provides a reactive site for further functionalization, such as coupling reactions or derivatization into bioactive molecules. Its applications span inhibitors of tryptophan 2,3-dioxygenase (TDO2) and precursors for larvicidal agents .

Properties

CAS No.

897373-57-8

Molecular Formula

C11H9ClN2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through the reflux method. This involves heating the reactants to their boiling points and maintaining the temperature for a specific period to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and pyridine derivatives .

Scientific Research Applications

3-(6-chloropyridin-3-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(6-chloropyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This mechanism is similar to that of other neonicotinoid compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(6-chloropyridin-3-yl)aniline are best understood through comparisons with analogous compounds. Below is an analysis of key derivatives and their properties:

Structural Analogues and Substituent Effects

Compound Name Substituents on Pyridine/Aniline Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl at pyridine C6; NH2 at aniline 219.67 TDO2 inhibition, agrochemical synthesis
N-[(6-Chloropyridin-3-yl)methyl]-4-(pentafluoroethoxy)aniline (3a) Pentafluoroethoxy at aniline C4; CH2 bridge 353.08 Larvicidal activity (68% yield)
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Cl at pyrimidine C6; Cl at aniline C4 244.06 Patent intermediate (LCMS m/z 245)
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d) Isoxazole-phenyl at aniline C4; CH2 bridge 351.40 Anticancer research (49% yield)
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline CF3, Cl on pyridine; Cl at aniline C4 367.57 High steric hindrance, agrochemical lead

Key Observations:

  • Electronic Effects : The introduction of electron-withdrawing groups (e.g., Cl, CF3, pentafluoroethoxy) enhances stability and binding to hydrophobic enzyme pockets, as seen in TDO2 inhibitors and larvicidal agents .
  • Steric Effects : Bulky substituents (e.g., isoxazole-phenyl in 6d or trifluoromethyl in ) reduce synthetic yields due to steric hindrance but improve target specificity.
  • Synthetic Yields : Derivatives with simple bridges (e.g., CH2 in 3a ) achieve higher yields (68%) compared to complex scaffolds like isoxazole-phenyl (49% in 6d ).

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